3-(2-Methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid
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Overview
Description
3-(2-Methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a pyrazolyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid typically involves multiple steps, starting with the preparation of the 2-methylphenyl group and the pyrazol-1-yl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be used in drug development to target specific diseases or conditions.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-Methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)propanoic acid
3-(2-Pyrazol-1-ylpropanoylamino)propanoic acid
2-Methylphenyl-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid
Uniqueness
3-(2-Methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-(2-methylphenyl)-3-(2-pyrazol-1-ylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-6-3-4-7-13(11)14(10-15(20)21)18-16(22)12(2)19-9-5-8-17-19/h3-9,12,14H,10H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVYGICYFOYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C(C)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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